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molecular formula C12H12BrN3O B8393603 2-(4-(5-Bromopyrimidin-2-ylamino)phenyl)ethanol

2-(4-(5-Bromopyrimidin-2-ylamino)phenyl)ethanol

Cat. No. B8393603
M. Wt: 294.15 g/mol
InChI Key: ZIMVJJVFIKJEKU-UHFFFAOYSA-N
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Patent
US08293757B2

Procedure details

A mixture of 2-(4-aminophenyl)ethanol (0.72 mol), 5-bromo-2-chloropyrimidine 4 (0.72 mol), sodium iodide (0.72 mol), and diisopropylethylamine (1.45 mol) in n-butanol (400 mL) is heated at reflux for 16 h. The reaction is cooled to rt and the mixture is diluted with water. The light yellow solid that precipitates is filtered to give 2-(4-(5-bromopyrimidin-2-ylamino)phenyl)ethanol 18. 1H NMR (300 MHz, d6-DMSO) δ 9.72 (s, 1H), 8.52 (s, 2H), 7.55 (m, 2H), 7.09 (d, 2H), 4.64 (m, 1H), 3.52 (m, 2H), 2.65 (m, 2H). MS (m/z) (M+1)+: 294.1, 296.1.
Quantity
0.72 mol
Type
reactant
Reaction Step One
Quantity
0.72 mol
Type
reactant
Reaction Step One
Quantity
0.72 mol
Type
reactant
Reaction Step One
Quantity
1.45 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][OH:10])=[CH:4][CH:3]=1.[Br:11][C:12]1[CH:13]=[N:14][C:15](Cl)=[N:16][CH:17]=1.[I-].[Na+].C(N(C(C)C)CC)(C)C>C(O)CCC.O>[Br:11][C:12]1[CH:13]=[N:14][C:15]([NH:1][C:2]2[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][OH:10])=[CH:4][CH:3]=2)=[N:16][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.72 mol
Type
reactant
Smiles
NC1=CC=C(C=C1)CCO
Name
Quantity
0.72 mol
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Name
Quantity
0.72 mol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
1.45 mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The light yellow solid that precipitates
FILTRATION
Type
FILTRATION
Details
is filtered

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC(=NC1)NC1=CC=C(C=C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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